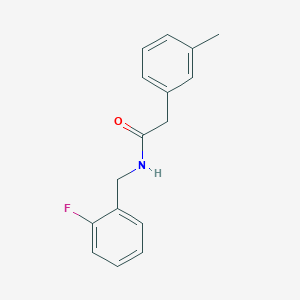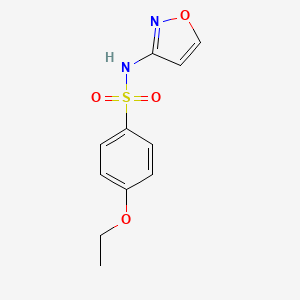![molecular formula C15H17N3O2S B5381620 N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)
N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide (referred to as compound X) is a novel chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but studies indicate that it works by inhibiting the activity of specific enzymes and proteins. For example, in Alzheimer's disease, compound X inhibits the aggregation of amyloid-beta peptides by binding to specific amino acid residues on the peptide. In cancer, compound X inhibits the activity of specific enzymes that are involved in cell division and proliferation.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects in various research applications. In Alzheimer's disease, compound X has been shown to reduce the levels of amyloid-beta peptides in the brain, which can lead to a reduction in cognitive decline. In cancer, compound X has been shown to induce apoptosis, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its high purity, which makes it ideal for use in various research applications. Additionally, its ability to inhibit specific enzymes and proteins makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using compound X is its moderate yield, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of compound X. One area of interest is its potential use as a therapeutic agent for the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential use in other areas of cancer research. Finally, the synthesis of compound X could be optimized to increase yield and reduce costs, making it more accessible for use in various research applications.
Conclusion
In conclusion, compound X is a novel chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for studying the mechanisms of various diseases, and its potential use as a therapeutic agent for the treatment of neurological disorders and cancer is promising. Further research is needed to fully understand the mechanism of action of compound X and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of benzylamine and 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonamide in the presence of a suitable catalyst. The reaction results in the formation of a white solid, which is purified using column chromatography. The yield of the synthesis process is moderate, but the purity of the compound is high.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is its use as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that compound X has the ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
Furthermore, compound X has also been investigated for its potential use in cancer research. Studies have shown that compound X has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, compound X has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer.
Propriétés
IUPAC Name |
N-(benzylsulfamoyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-21(20,17-11-12-5-2-1-3-6-12)18-14-9-8-13-7-4-10-16-15(13)14/h1-7,10,14,17-18H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCSBLOCCIOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NS(=O)(=O)NCC3=CC=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)


![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)